molecular formula C13H17BrO4 B061346 Tert-butyl 4-bromo-3,5-dimethoxybenzoate CAS No. 167830-43-5

Tert-butyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B061346
CAS No.: 167830-43-5
M. Wt: 317.17 g/mol
InChI Key: UAECIQRZECFONO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₃H₁₇BrO₄ and a molecular weight of 317.176 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzoate core. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

The synthesis of tert-butyl 4-bromo-3,5-dimethoxybenzoate typically involves the esterification of 4-bromo-3,5-dimethoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-bromo-3,5-dimethoxybenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, as it can act as a substrate or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with biological targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Tert-butyl 4-bromo-3,5-dimethoxybenzoate can be compared with similar compounds such as:

    Tert-butyl 4-bromo-3,5-dimethylbenzoate: This compound has methyl groups instead of methoxy groups, resulting in different chemical reactivity and physical properties.

    Tert-butyl 4-chloro-3,5-dimethoxybenzoate:

    Tert-butyl 4-bromo-3,5-dihydroxybenzoate: The presence of hydroxyl groups instead of methoxy groups significantly changes the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 4-bromo-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECIQRZECFONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452782
Record name TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167830-43-5
Record name TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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